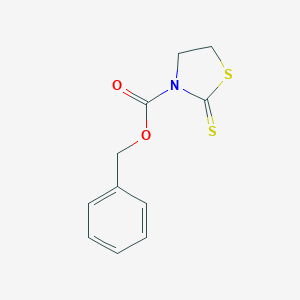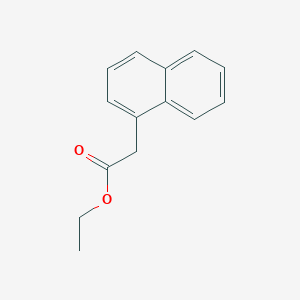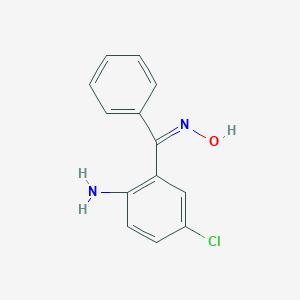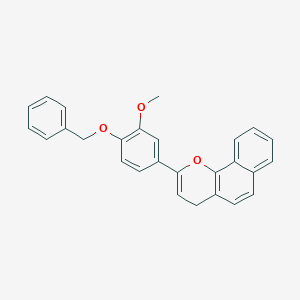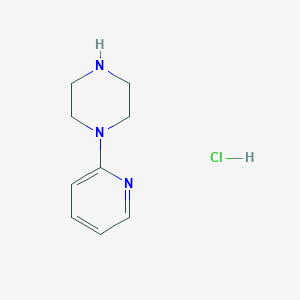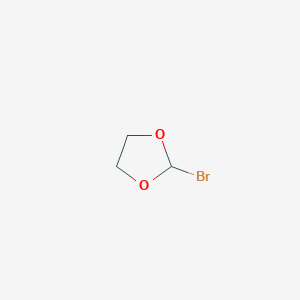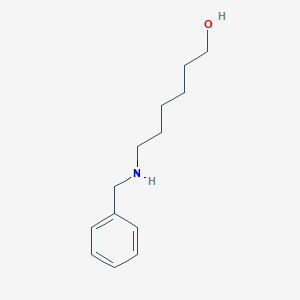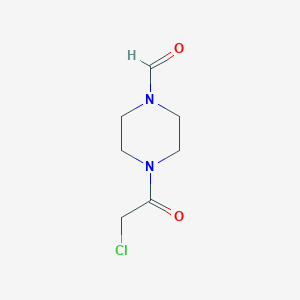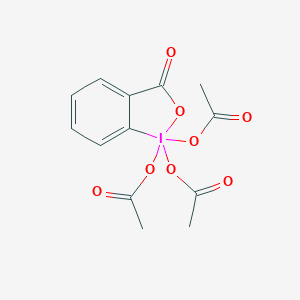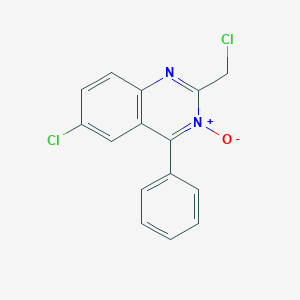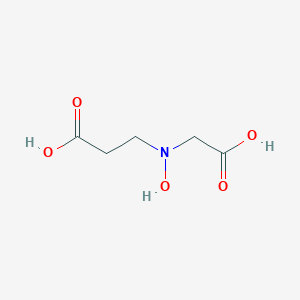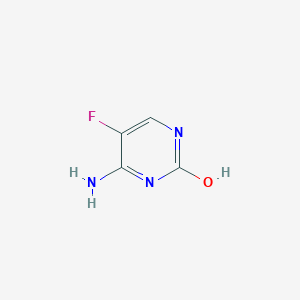
(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the manufacture of fragrances or as a precursor to other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the ester group might undergo hydrolysis in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
- Ethyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
- Propyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
Uniqueness
The uniqueness of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate lies in its specific stereochemistry and the presence of both a naphthalene ring and an ester group. This combination of features can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/p-1/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMGWBQOFWAPJ-ZDUSSCGKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428236 |
Source


|
| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130693-96-8 |
Source


|
| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
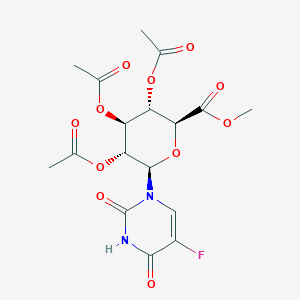
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
